molecular formula C19H15ClN2OD4 B602667 3-Hydroxy Desloratadine-d4 CAS No. 1246819-99-7

3-Hydroxy Desloratadine-d4

Cat. No. B602667
M. Wt: 330.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Desloratadine-d4 is a deuterated form of 3-hydroxy desloratadine, which is an active metabolite of the antihistamine drug, Desloratadine . Desloratadine is used to treat various allergic conditions such as hay fever, urticaria, and allergic rhinitis .


Synthesis Analysis

Desloratadine is hydroxylated by CYP2C8 upon earlier glucuronidation by UGT2B10 as an obligatory step . The reaction mixture was cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 and the resulting solution was stirred at room temperature for 15 minutes .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Desloratadine-d4 is C19H15D4ClN2O and it has a molecular weight of 330.84 . It is the deuterium labeled analogue of 3-Hydroxy desloratadine, which is an active metabolite of Loratadine .


Chemical Reactions Analysis

3-Hydroxy Desloratadine-d4 is the deuterium labeled 3-Hydroxy desloratadine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxy Desloratadine-d4 is C19H15D4ClN2O and it has a molecular weight of 330.84 . It is the deuterium labeled analogue of 3-Hydroxy desloratadine, which is an active metabolite of Loratadine .

Scientific Research Applications

  • Metabolism and Enzymatic Activity : The formation of 3-Hydroxydesloratadine involves sequential reactions, including N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8, and a deconjugation event (Kazmi, Barbara, Yerino, & Parkinson, 2015). This metabolism pathway is crucial for understanding the drug's efficacy and potential interactions with other medications.

  • Pharmacokinetics in Various Conditions : Studies have been conducted to assess the pharmacokinetics of Desloratadine and its metabolites, including 3-Hydroxy Desloratadine, in different populations and under varying conditions. For instance, the pharmacokinetics and safety of Desloratadine in subjects with moderate hepatic impairment have been evaluated, providing insights into how liver function affects drug metabolism (Gupta, Kantesaria, & Wang, 2007).

  • Bioanalytical Techniques : Advanced bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma. These methods are vital for clinical pharmacokinetic studies and ensuring precise dosing (Shen, Wang, Tadros, & Hayes, 2006).

  • Pharmacological and Clinical Efficacy : Desloratadine, and by extension, its metabolites like 3-Hydroxy Desloratadine, exhibit anti-allergic and anti-inflammatory effects. These properties are useful in treating conditions like seasonal allergic rhinitis and chronic idiopathic urticaria (Agrawal, 2001).

  • Development of Pharmaceutical Formulations : Research has been conducted on formulating Desloratadine in various pharmaceutical forms, such as orally disintegrating tablets, to improve patient compliance and mask the bitter taste. These formulations indirectly involve the understanding of its metabolites like 3-Hydroxy Desloratadine (Etman, Gamal, Nada, & Shams-eldeen, 2014).

Safety And Hazards

Desloratadine is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is well-tolerated and the half-life of desloratadine permits once daily administration . No dosage adjustment of desloratadine is required in the elderly .

Future Directions

The use of 3-Hydroxy Desloratadine-d4 in research is promising due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . It is also used as a high-quality reference standard for the most reliable pharmaceutical testing .

properties

IUPAC Name

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMTPISBHBIKE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Desloratadine-d4

Citations

For This Compound
1
Citations
R Muppavarapu, S Guttikar, K Kamarajan - International Journal of …, 2014 - ijpbs.com
… hydroxy desloratadine, 3-hydroxy desloratadine-D4 respectively with a dwell time set to 200 ms for each selected ion transitions. Analyst software version 1.4.1 and Watson LIMS …
Number of citations: 3 www.ijpbs.com

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